N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(2,2,2-trichloroacetyl)amino]benzamide
Overview
Description
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(2,2,2-trichloroacetyl)amino]benzamide is a complex organic compound with the molecular formula C14H19Cl3N2O. This compound is notable for its unique structure, which includes a tert-butylamino group, a trichloroacetyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(2,2,2-trichloroacetyl)amino]benzamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable acyl chloride to form the tert-butylamino intermediate. This intermediate is then reacted with 2,2,2-trichloroacetyl chloride to introduce the trichloroacetyl group. Finally, the benzamide moiety is introduced through a coupling reaction with a benzoyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(2,2,2-trichloroacetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroacetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(2,2,2-trichloroacetyl)amino]benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(2,2,2-trichloroacetyl)amino]benzamide involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, while the trichloroacetyl group may participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-tert-butylamino-2,2,2-trichloro-ethyl)-3-methyl-benzamide
- N-(1-benzylamino-2,2,2-trichloro-ethyl)-3-methyl-benzamide
- N-(1-allylamino-2,2,2-trichloro-ethyl)-3-methyl-benzamide
Uniqueness
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(2,2,2-trichloroacetyl)amino]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(2,2,2-trichloroacetyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl3N3O3/c1-10(2)13(15(26)24-17(3,4)5)23-14(25)11-8-6-7-9-12(11)22-16(27)18(19,20)21/h6-10,13H,1-5H3,(H,22,27)(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANTGFENHBJFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)NC(=O)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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